molecular formula C10H16O B568428 (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one CAS No. 116724-19-7

(R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one

Cat. No. B568428
CAS RN: 116724-19-7
M. Wt: 152.237
InChI Key: PICMFKWTWAPKCB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one, also known as IR3535, is an insect repellent that has been used in various products to protect against mosquito and tick bites. It was first synthesized in the 1970s and has since gained popularity due to its effectiveness and safety profile.

Mechanism of Action

The mechanism of action of (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one as an insect repellent is not fully understood. It is believed to work by interfering with the insect's olfactory receptors, making it difficult for them to locate and bite their host.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on human health, including on the skin, eyes, and respiratory system. It is also non-irritating and non-sensitizing to the skin, making it a safe choice for use in insect repellent products.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one in lab experiments is its safety profile. It is non-toxic to humans and animals, making it a suitable choice for use in experiments involving insects. However, its effectiveness as an insect repellent may vary depending on the species of insect being studied.

Future Directions

There are several future directions for research on (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one. One area of interest is in developing more effective formulations of this compound for use in insect repellent products. Another area of research is in exploring the potential of this compound as a plant-based insecticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound as an insect repellent.

Synthesis Methods

The synthesis of (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one involves a multistep process that starts with the reaction of isobutyraldehyde and cyclohexanone to form 4-isopropylcyclohexanone. This intermediate is then reacted with methylmagnesium bromide to form (R)-4-isopropyl-3-methyl-2-cyclohexen-1-one. The final step involves the resolution of the racemic mixture to obtain the desired (R)-enantiomer.

Scientific Research Applications

(R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one has been extensively studied for its insect repellent properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. Its safety profile has also been evaluated, and it has been found to be non-toxic to humans and animals.

properties

IUPAC Name

(4R)-3-methyl-4-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h6-7,10H,4-5H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICMFKWTWAPKCB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC[C@@H]1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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